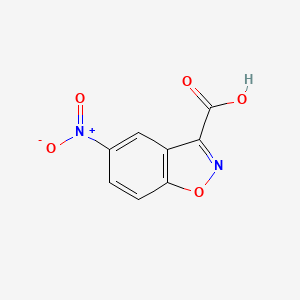

5-Nitro-3-carboxybenzisoxazole

説明

5-Nitro-3-carboxybenzisoxazole is a chemical compound with the molecular formula C8H4N2O5 and a molecular weight of 208.13 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Nitro-3-carboxybenzisoxazole has been studied in the context of antibody catalysis. The hapten used was designed to induce an antibody binding site with anion binders for the carboxylate, plus a nonpolar environment to accelerate decarboxylation .Molecular Structure Analysis

The molecular structure of 5-Nitro-3-carboxybenzisoxazole has been analyzed in the context of antibody catalysis. A recent X-ray crystal structure of 21D8, an antibody that catalyzes the decarboxylation of 5-Nitro-3-carboxybenzisoxazole, has shown that the binding pocket contains an array of both polar and charged residues .Chemical Reactions Analysis

The primary chemical reaction associated with 5-Nitro-3-carboxybenzisoxazole is its decarboxylation, which is catalyzed by the antibody 21D8 .科学的研究の応用

Catalysis and Enzyme Reactions

5-Nitro-3-carboxybenzisoxazole has been studied for its role in catalysis, particularly in enzyme reactions. Antibody 21D8 was found to catalyze the decarboxylation of 5-nitro-3-carboxybenzisoxazole. This process was analyzed using various computational strategies, including quantum mechanics and molecular dynamics, providing insights into the mechanisms of catalysis in both enzymes and antibodies (Ujaque et al., 2003). Additionally, the use of catalytic antibody technology highlighted the importance of medium effects in enzyme-catalyzed reactions, as demonstrated by the decarboxylation of 5-nitro-3-carboxybenzisoxazole (Lewis et al., 1991).

Molecular Dynamics and Computational Chemistry

The compound has been a subject of interest in computational chemistry. Studies involving molecular dynamics and free energy perturbation analysis provide a deeper understanding of the molecular interactions and kinetics involved in its reactions (Catalán et al., 2000).

Material Science and Metal Complexes

In material science, 5-Nitro-3-carboxybenzisoxazole has been used in the synthesis and characterization of metal complexes. For example, its derivatives were involved in the synthesis of unsymmetrical chiral PCN pincer Palladium(II) and Nickel(II) complexes (Yang et al., 2011).

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of 5-Nitro-3-carboxybenzisoxazole have been explored for their potential medicinal applications. For instance, certain derivatives have shown moderate antibacterial activity (Sadovnikov et al., 2020).

作用機序

The mechanism of action of 5-Nitro-3-carboxybenzisoxazole involves a decrease in polarity from reactant to transition state. This phenomenon was explored using various computational strategies—quantum mechanics, theozyme models, docking, molecular dynamics, free energy perturbation, and linear interaction energy .

Safety and Hazards

Safety data for 5-Nitro-3-carboxybenzisoxazole suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

5-nitro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-8(12)7-5-3-4(10(13)14)1-2-6(5)15-9-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPFSFMHDFHTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182850 | |

| Record name | 5-Nitro-3-carboxybenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-3-carboxybenzisoxazole | |

CAS RN |

28691-51-2 | |

| Record name | 5-Nitro-1,2-benzisoxazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28691-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-3-carboxybenzisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028691512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-3-carboxybenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/structure/B1218030.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2-nitrophenyl)methyl hydrogen phosphate](/img/structure/B1218043.png)

![(2S,3R)-2-[[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B1218048.png)

![methyl (2S)-2-[[3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoate](/img/structure/B1218051.png)